Erufosine: A Technical Guide for Researchers and Drug Development Professionals
Erufosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Alkylphosphocholine Compound Erufosine: Mechanism of Action, Preclinical Efficacy, and Experimental Protocols
Abstract
Erufosine, a synthetic alkylphosphocholine, represents a promising class of anti-cancer agents that primarily target cellular membranes, leading to the modulation of key signaling pathways and induction of apoptosis. This technical guide provides a comprehensive overview of Erufosine for researchers, scientists, and drug development professionals. It delves into its core mechanism of action, summarizes preclinical and clinical data, and offers detailed experimental protocols for its evaluation.
Introduction to Erufosine
Erufosine (erucylphospho-N,N,N-trimethylpropanolamine) is a third-generation alkylphosphocholine (APC) compound. Unlike traditional chemotherapeutic agents that target DNA, Erufosine and other APCs primarily interact with the cell membrane, leading to alterations in membrane fluidity and the function of membrane-associated proteins.[1][2] This distinct mechanism of action makes it a compelling candidate for overcoming resistance to conventional cancer therapies. Erufosine has demonstrated a broad spectrum of anti-neoplastic activity in various cancer cell lines, including those of the breast, pancreas, colon, and leukemia.[1][3][4][5] A significant advantage of Erufosine is its favorable safety profile, particularly its reduced myelotoxicity compared to other APCs like perifosine and miltefosine, suggesting a better therapeutic window.[3][6]
Mechanism of Action
The primary mode of action of Erufosine involves its integration into the cell membrane, which triggers a cascade of downstream effects. This membrane interaction leads to the inhibition of critical cell survival signaling pathways.
Inhibition of the PI3K/Akt/mTOR Pathway
A key mechanism of Erufosine's anti-cancer activity is its ability to suppress the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and resistance to apoptosis.[7][8] Erufosine has been shown to inhibit the phosphorylation of Akt at both Ser473 and Thr308 residues, as well as downstream effectors like mTOR, p70S6K, and 4E-BP1.[9][10] This inhibition of the PI3K/Akt/mTOR pathway is a central contributor to Erufosine-induced apoptosis and autophagy in cancer cells.[9][10]
Modulation of the RAS/MEK/ERK Pathway
In addition to the PI3K/Akt pathway, Erufosine also impacts the RAS/MEK/ERK (MAPK) signaling cascade.[11][12] This pathway is another critical regulator of cell proliferation and survival.[13][14] Erufosine has been observed to decrease the phosphorylation of key components of this pathway, such as c-Raf.[12] The dual inhibition of both the PI3K/Akt/mTOR and RAS/MEK/ERK pathways highlights the multi-targeted nature of Erufosine's action.
Induction of Apoptosis
The culmination of the signaling pathway disruptions by Erufosine is the induction of programmed cell death, or apoptosis. Erufosine-mediated apoptosis is characterized by the activation of caspases, particularly caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[4][5][15] This caspase-dependent apoptosis is a hallmark of its cytotoxic effect in a variety of cancer cell lines.[11][15]
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of Erufosine across various cancer cell lines and its pharmacokinetic parameters in preclinical models.
Table 1: In Vitro Cytotoxicity of Erufosine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HL-60 | Acute Myeloid Leukemia | 7.4 µg/ml (~13.5 µM) | 24 | [5][11] |
| HL-60 | Acute Myeloid Leukemia | 3.2 µg/ml (~5.8 µM) | 72 | [5][11] |
| Fresh AML Patient Samples | Acute Myeloid Leukemia | 30.1 µg/ml (~55 µM) | 24 | [5][11] |
| Fresh AML Patient Samples | Acute Myeloid Leukemia | 8.6 µg/ml (~15.7 µM) | 72 | [5][11] |
| SW480 | Colorectal Cancer | 3.4 | 72 | [4] |
| CC531 | Colorectal Cancer | 25.4 | 72 | [4] |
| MCF-7 | Breast Cancer | ~40 | Not Specified | [12] |
| MDA-MB-231 | Breast Cancer | ~40 | Not Specified | [12] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 22 | Not Specified | [15] |
| RPMI8226 | Multiple Myeloma | 18 | Continuous (1 week) | [6] |
| PANC-1 | Pancreatic Cancer | 4.5 | Continuous (1 week) | [6] |
Table 2: Preclinical Pharmacokinetics of Erufosine in Nude Mice
| Parameter | Value | Dosing | Reference |
| Maximum Serum Concentration (Cmax) | 217 ± 25 nmol/ml | 40 mg/kg single bolus injection | [1] |
| Time to Maximum Concentration (Tmax) | 113 ± 20 min | 40 mg/kg single bolus injection | [1] |
| Maximum Organ Concentration (Spleen, Kidney, Lungs) | ~1000 nmol/g | Repeated injections | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of Erufosine.
Synthesis of Erufosine
Erufosine can be synthesized in a two-step process starting from erucyl alcohol, 1,3-propanediol, and phosphorus oxychloride.[11] While detailed proprietary synthesis methods are not publicly available, the general approach involves the phosphorylation of erucyl alcohol followed by reaction with N,N,N-trimethyl-3-aminopropan-1-ol.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Erufosine (e.g., 0.1 to 100 µM) for the desired exposure times (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., PBS or DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[17]
The WST-1 assay is another colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.
Protocol:
-
Seed 1x10⁶ AML blasts/ml in a 96-well plate (100 µl per well).[11]
-
Expose cells to a range of Erufosine concentrations (e.g., 0.5–100 μg/ml) for 24 to 96 hours.[11]
-
Add 10 µl of WST-1 reagent to each well and incubate for an additional 4 hours.[11]
-
Measure the absorbance at 450 nm with a reference wavelength of 690 nm using an ELISA reader.[11]
-
Calculate the results as a percentage relative to untreated controls.[11]
Apoptosis Assays
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Protocol:
-
Treat cells with Erufosine at the desired concentration and time point.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
This assay measures the activity of key executioner caspases like caspase-3 and caspase-7.
Protocol:
-
Treat cells with Erufosine.
-
Lyse the cells and add the caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3/7).
-
Incubate at 37°C and measure the fluorescence or absorbance over time.
-
Quantify the caspase activity relative to a standard curve or untreated control.[4]
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by Erufosine.
Protocol:
-
Treat cells with Erufosine for the specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3) overnight at 4°C.[2][7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][7]
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of Erufosine on cell migration.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing a sub-lethal concentration of Erufosine.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the wound area or the distance between the wound edges to quantify cell migration.[10]
Colony Formation Assay
This assay evaluates the long-term effect of Erufosine on the ability of single cells to proliferate and form colonies.
Protocol:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in a 6-well plate.
-
Allow the cells to attach, then treat with various concentrations of Erufosine for a specified period (e.g., 24 hours).
-
Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain them with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.[8][18]
In Vivo Xenograft Studies
Animal models are crucial for evaluating the in vivo efficacy of Erufosine.
Protocol:
-
Implant human cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[9][14][19]
-
Allow the tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer Erufosine via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 20-40 mg/kg, twice weekly).[1][9] The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[9]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways affected by Erufosine and a typical experimental workflow for its preclinical evaluation.
Caption: Erufosine's mechanism of action on key signaling pathways.
Caption: A typical preclinical workflow for evaluating Erufosine.
Conclusion
Erufosine is a promising alkylphosphocholine with a distinct membrane-targeting mechanism of action that leads to the inhibition of crucial cancer survival pathways. Its ability to dually target the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, coupled with a favorable safety profile, makes it an attractive candidate for further development, both as a single agent and in combination therapies. This technical guide provides a foundational understanding and practical protocols to aid researchers in the continued exploration of Erufosine's therapeutic potential.
References
- 1. Pharmacokinetics and biodistribution of Erufosine in nude mice - implications for combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential effects of erufosine on proliferation, wound healing and apoptosis in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and biodistribution of Erufosine in nude mice--implications for combination with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Erufosine, a novel alkylphosphocholine, in acute myeloid leukemia: single activity and combination with other antileukemic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. ossila.com [ossila.com]
- 19. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
